Di-tert-butyl fumarate
Description
Di-tert-butyl fumarate (B1241708) is recognized for its function as an intermediate and a fundamental component for the bottom-up assembly of molecular architectures. biosynce.comchemimpex.comsigmaaldrich.comcymitquimica.com Its chemical properties make it a valuable reagent in creating more complex molecules and specialized polymers.
In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.comcymitquimica.com Di-tert-butyl fumarate fits this description perfectly, serving as a key starting material in a range of chemical transformations. biosynce.comchemimpex.com Its electron-deficient carbon-carbon double bond, flanked by sterically demanding tert-butyl ester groups, makes it a prime candidate for several important reaction classes.
One of the most prominent applications of this compound is as a dienophile in Diels-Alder cycloaddition reactions . cdnsciencepub.com This reaction type is a powerful tool for forming six-membered rings. For instance, the reaction of this compound with α-hydroxy-o-quinodimethane results in a mixture of endo and exo cycloadducts. cdnsciencepub.com The steric bulk of the tert-butyl groups has been noted to have little effect on the endo/exo product ratio when compared to smaller esters like dimethyl fumarate. cdnsciencepub.com It also participates in metal-free [4+2] cycloadditions with cyclobutadiene (B73232) reagents, demonstrating complete alkene selectivity. chemrxiv.org
This compound also functions as a Michael acceptor in Michael addition reactions, a class of conjugate additions crucial for forming carbon-carbon bonds. wikipedia.org This reactivity allows for the addition of various nucleophiles to the β-carbon of the fumarate backbone. wikipedia.orgbeilstein-journals.org For example, it can react with isatin (B1672199) Schiff bases in the presence of a base to form Michael adducts. researchgate.net
Furthermore, its utility extends to more specialized applications, such as acting as a terminating agent in anionic polymerization . uliege.be In this role, living polymer chains, like those of poly(methyl methacrylate), react with this compound in a 1,4-fashion to create polymers with specific diester end-caps. uliege.be This process is crucial for synthesizing well-defined polymer architectures. uliege.be
| Reaction Type | Reactant(s) | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | α-hydroxy-o-quinodimethane | Cycloadducts (endo/exo mixture) | Steric bulk of tert-butyl groups has minimal influence on the endo/exo selectivity compared to smaller esters. | cdnsciencepub.com |
| [4+2] Cycloaddition | Cyclobutadiene Reagent | Bicyclohexene Adduct | The reaction proceeds with complete alkene selectivity. | chemrxiv.org |
| Michael Addition | Isatin Schiff Bases | Michael Adducts | Demonstrates the ability of this compound to act as a Michael acceptor with nitrogen-based nucleophiles. | researchgate.net |
| Anionic Polymerization End-Capping | Living Poly(methyl methacrylate) Chains | Diester End-Capped Polymer | Provides a method for creating polymers with defined end-group functionality. | uliege.be |
The unique structure of this compound makes it a highly valuable monomer in polymer science. smolecule.com Dialkyl fumarates with bulky ester groups, such as this compound, readily undergo radical polymerization to produce high molecular weight polymers. researchgate.nettandfonline.com This is somewhat counterintuitive, as the steric hindrance might be expected to impede polymerization. However, the bulkiness of the tert-butyl groups leads to the formation of less-flexible, rod-like polymer chains. researchgate.net
The resulting homopolymer, poly(this compound), is a colorless powder that is soluble in several organic solvents like benzene (B151609) and tetrahydrofuran (B95107) and can be cast into transparent, brittle films. tandfonline.com It exhibits high thermal stability, not melting before its degradation temperature of around 250°C. tandfonline.com
This compound is also extensively used in copolymerization to tailor the properties of new materials. copoldb.jp It can be copolymerized with a wide range of other monomers. For example, copolymerization with diisopropyl fumarate yields high-molecular-weight copolymers. researchgate.net The monomer reactivity ratios in these copolymerizations have been determined to predict the resulting polymer composition. researchgate.net This approach allows for the synthesis of materials with specific, pre-determined characteristics. researchgate.net
Its role in materials chemistry is not limited to conventional polymers. It serves as a monomer for the synthesis of more specialized polymers, such as poly(silyl ester)s, through polycondensation reactions with dichlorosilanes. researchgate.net This method offers advantages like being catalyst-free and proceeding at relatively low temperatures. researchgate.net The resulting unsaturated poly(silyl ester)s can be crosslinked to form solid products from their initial viscous liquid state. researchgate.net This versatility underscores the importance of this compound in developing advanced materials. chemimpex.com
| Polymerization Type | Conditions / Comonomer | Resulting Polymer / Material | Key Properties / Findings | Reference |
|---|---|---|---|---|
| Radical Homopolymerization | Bulk polymerization with initiator (e.g., AIBN) | Poly(this compound) | High molecular weight, less-flexible rod-like structure, thermally stable. | researchgate.nettandfonline.com |
| Radical Copolymerization | Diisopropyl fumarate (DiPF) | Copolymer of DtBF and DiPF | Proceeds at a moderate rate to give high-molecular-weight copolymers. | researchgate.net |
| Radical Copolymerization | Dimethyl maleate (B1232345) (DMM) | Copoly(DtBF-DMM) | Enables polymerization of DMM, which does not readily homopolymerize. | researchgate.net |
| Polycondensation | 1,3-dichloro-tetramethyldisiloxane | Unsaturated Poly(silyl ester) | Forms a viscous liquid that can be crosslinked into a solid material. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Di Tert Butyl Fumarate
Direct Esterification Techniques
Direct esterification remains a fundamental and widely practiced method for synthesizing di-tert-butyl fumarate (B1241708). This approach typically involves the reaction of fumaric acid with a tert-butylating agent in the presence of an acid catalyst. A common and effective method is the reaction of fumaric acid with isobutene. acs.orggoogle.com This reaction is catalyzed by a strong acid, which protonates the isobutene, forming a tert-butyl cation. The cation is then attacked by the carboxylic acid groups of fumaric acid. To minimize the polymerization of isobutene, a significant side reaction, specific catalysts and conditions are employed. google.com
Another pathway is the direct reaction of fumaric acid with tert-butanol (B103910). This is a classic Fischer esterification reaction, which requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. smolecule.com The use of solid acid catalysts, such as macroporous, acidic cation-exchange resins, has been investigated to simplify product purification and catalyst recycling, reducing the formation of byproducts like dialkyl ethers. google.com These solid acids, for instance, a sulfonated polystyrene divinyl benzene (B151609) copolymer, offer a more environmentally friendly alternative to corrosive mineral acids. google.com
| Method | Reactants | Catalyst | Key Conditions | Reported Yield | Reference |
| Acid-catalyzed Esterification | Fumaric acid, n-Butanol | Sulfuric Acid | 80-85°C, 16-18 h | 60-99% (for Dibutyl fumarate) | chemicalbook.com |
| Isobutene Esterification | Isobutene, Carboxylic Acid | Sulfonated Acidic Resin | 50-200°F | Not specified | google.com |
| Solid-Acid Catalysis | Organic Acid, Alcohol | Surface-functionalized polymer beads | >60°C | Not specified | google.com |
Note: The data in this table is illustrative of general esterification processes for fumarates, as specific yield data for Di-tert-butyl fumarate under all conditions is not always available in the cited literature.
Oxidative Routes from Precursor Compounds
Oxidative methods provide an alternative pathway to this compound, often starting from precursors that are subsequently transformed into the target α,β-unsaturated ester. A notable example involves the synthesis and subsequent oxidation of di-tert-butyl 2-phenylselenenylsuccinate. google.com This process begins with the coupling of tert-butyl acetate (B1210297) (as its enolate) and tert-butyl bromoacetate (B1195939) in the presence of an organoselenium compound. The resulting succinate (B1194679) derivative is then oxidized. google.com
The oxidation step typically employs peroxides, such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. google.com This oxidation leads to the formation of a selenoxide intermediate, which undergoes a syn-elimination reaction to introduce the carbon-carbon double bond, yielding this compound. A key advantage of this method is that the organoselenium byproducts can be rendered water-soluble through further oxidation, facilitating their removal by simple water washing. google.com
Another relevant transformation in this category is the isomerization of the corresponding maleate (B1232345) ester, di-tert-butyl maleate. While not a direct oxidation of a C-H bond, the conversion of the cis-isomer (maleate) to the thermodynamically more stable trans-isomer (fumarate) is a crucial step in syntheses that may start from maleic anhydride. smolecule.com This isomerization can be initiated by various means, including radical initiators like di-tert-butyl peroxide (DTBP). benthamdirect.com
| Precursor | Oxidant/Reagent | Intermediate | Key Advantage | Reference |
| Di-tert-butyl 2-phenylselenenylsuccinate | m-CPBA or H₂O₂ | Selenoxide | Easy removal of selenium byproducts | google.com |
| Di-tert-butyl maleate | Radical Initiator (e.g., DTBP) | Maleate radical | Utilization of readily available maleic anhydride | smolecule.combenthamdirect.com |
Dimerization Strategies via Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has applications in the synthesis of various unsaturated compounds. caltech.edu The synthesis of this compound can be envisioned through the self-metathesis of tert-butyl acrylate (B77674). In this hypothetical reaction, two molecules of tert-butyl acrylate would react in the presence of a suitable metathesis catalyst, such as a ruthenium-based Grubbs catalyst or a molybdenum-based Schrock catalyst, to produce one molecule of this compound and one molecule of ethylene (B1197577). acs.orgnih.gov The removal of the volatile ethylene byproduct from the reaction mixture would serve to drive the equilibrium towards the formation of the desired product, a common strategy in metathesis reactions. caltech.edu
Conversely, this compound can serve as a substrate in cross-metathesis reactions. For example, its reaction with ethylene in the presence of a cross-metathesis catalyst can produce two equivalents of tert-butyl acrylate. google.com This highlights the reversible nature of the metathesis reaction. Isomerizing olefin metathesis, which combines a metathesis catalyst with an isomerization catalyst, allows for the reaction of double bonds regardless of their initial position in an alkyl chain, further expanding the utility of these reactions with substrates like unsaturated esters. ruhr-uni-bochum.de
| Metathesis Strategy | Reactant(s) | Catalyst Type | Products | Driving Force | Reference |
| Self-Metathesis | tert-Butyl Acrylate | Ruthenium or Molybdenum | This compound, Ethylene | Removal of ethylene gas | caltech.edu |
| Cross-Metathesis | This compound, Ethylene | Cross-Metathesis Catalyst | tert-Butyl Acrylate | - | google.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several approaches align with these goals.
A significant green strategy is the replacement of homogeneous acid catalysts, like sulfuric acid, in esterification reactions with solid, reusable catalysts. google.com As mentioned previously, macroporous ion-exchange resins with sulfonic acid groups are effective for the esterification of carboxylic acids with isobutene. google.comgoogle.com These catalysts are easily separated from the reaction mixture by filtration, can be recycled multiple times, and often lead to fewer byproducts and simpler purification procedures.
Another approach focuses on atom economy and the nature of byproducts. The condensation reaction between a di-tert-butyl ester of a dicarboxylic acid (like this compound) and a dichlorosilane (B8785471) has been shown to proceed without a catalyst or solvent. researchgate.net The driving force for this polymerization is the elimination of the volatile and easily removed tert-butyl chloride. While this describes a reaction of this compound, the underlying principles—catalyst-free and solvent-free conditions with a non-problematic byproduct—are ideal goals for its synthesis. Designing a synthesis for this compound that operates under similar catalyst-free or solvent-free conditions represents a key objective in green synthetic chemistry. researchgate.net
| Green Approach | Methodology | Key Principle | Advantage | Reference |
| Heterogeneous Catalysis | Direct esterification using solid acid catalysts | Replacement of hazardous liquid acids | Catalyst recyclability, reduced waste, easier purification | google.comgoogle.com |
| Atom Economy/Byproduct Management | Catalyst- and solvent-free reactions | Elimination of volatile, non-interfering byproduct | High atom economy, energy efficiency, simplified process | researchgate.net |
Reaction Chemistry and Mechanistic Investigations of Di Tert Butyl Fumarate
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Di-tert-butyl fumarate (B1241708) readily participates in several types of pericyclic reactions, most notably Diels-Alder and 1,3-dipolar cycloadditions.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction of di-tert-butyl fumarate with α-hydroxy-ortho-quinodimethanes has been a subject of study to understand the factors governing stereoselectivity. cdnsciencepub.com In these reactions, both endo and exo products can be formed.
Experimental findings indicate that the reaction of this compound with an α-hydroxy-o-quinodimethane gives a mixture of the endo (major) and exo (minor) cycloadducts. cdnsciencepub.com Interestingly, the steric bulk of the ester group on the dienophile, when comparing dimethyl fumarate and this compound, has been shown to have minimal impact on the endo/exo ratio. cdnsciencepub.com The stereochemical outcome is more significantly influenced by the presence of a hydroxyl group on the diene, which can lead to high stereoselectivity for the exo product through a hydrogen-bonded transition state. cdnsciencepub.com
| Diene | Dienophile | Product Ratio (endo:exo) |
| α-hydroxy-o-quinodimethane | This compound | Major:Minor |
| α-methoxy-o-quinodimethane | This compound | Primarily endo |
This table summarizes the observed stereoselectivity in the Diels-Alder reaction of substituted o-quinodimethanes with this compound.
1,3-dipolar cycloadditions are another important class of pericyclic reactions for the synthesis of five-membered heterocyclic rings. Azomethine ylides, which are 1,3-dipoles, react with electron-deficient alkenes like this compound to form substituted pyrrolidines. ucl.ac.ukresearchgate.net These reactions are a valuable method for constructing functionalized pyrrolidine (B122466) rings, which are common motifs in many biologically active molecules. ucl.ac.ukacs.org
The generation of azomethine ylides can be achieved through various methods, including the thermal decarboxylation of N-unsubstituted α-amino acids in the presence of a carbonyl compound. The subsequent cycloaddition with a dipolarophile such as this compound proceeds to yield the corresponding pyrrolidine. The stereoselectivity of these cycloadditions can be influenced by the use of chiral auxiliaries, although achieving high levels of diastereoselectivity can be challenging. ucl.ac.uk
A three-component domino reaction involving an amino acid, a ketone, and an activated alkene like dimethyl fumarate is a powerful method for synthesizing substituted pyrrolidines. mdpi.com This reaction proceeds through the formation of an azomethine ylide intermediate. mdpi.com
Nucleophilic Addition Reactions
Nucleophilic addition to the electron-deficient double bond of this compound is a fundamental transformation in its reaction chemistry. The stereochemical outcome of these additions is of significant interest as it allows for the creation of new stereocenters.
The geometry of the starting carbonyl compound and the trajectory of the nucleophilic attack determine the configuration of the newly formed stereocenter. libretexts.org In uncatalyzed reactions in solution, attack from either face of the planar substrate is often equally probable, potentially leading to a racemic mixture. libretexts.org However, stereoselectivity can be achieved.
The addition of nucleophiles to α,β-unsaturated esters like this compound can proceed with high stereoselectivity, particularly when chiral auxiliaries or specific reagents are employed. nih.gov For instance, the conjugate addition of organocuprates to chiral fumarate derivatives has been shown to proceed with excellent stereoselectivity, yielding succinate (B1194679) products. nih.gov While not involving this compound directly, these studies on analogous fumarates demonstrate the potential for high diastereoselectivity. nih.gov The stereoselective addition of thiols to conjugated systems is another important transformation. thieme-connect.de
In such reactions, the incoming nucleophile attacks the carbon-carbon double bond, leading to a change in hybridization from sp² to sp³ at the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This process can be irreversible, for example with hydride or alkyl nucleophiles, or reversible with nucleophiles like hydroxides or alcohols. masterorganicchemistry.com
Below is a table summarizing representative stereoselective nucleophilic additions to fumarate derivatives, illustrating the types of nucleophiles used and the observed stereoselectivity.
| Nucleophile/Reagent | Substrate | Product Type | Stereoselectivity (d.r.) | Reference |
| Lithium monomethyl cuprate (B13416276) (Li[MeCuI]) | Chiral fumarate derivative | Methyl-substituted succinate | >99:1 | nih.gov |
| Lithium monoethyl cuprate | Chiral fumarate derivative | Ethyl-substituted succinate | >99:1 | nih.gov |
| Lithium mono-n-butyl cuprate | Chiral fumarate derivative | n-Butyl-substituted succinate | >99:1 | nih.gov |
| Lithium monophenyl cuprate | Chiral fumarate derivative | Phenyl-substituted succinate | 95:5 | nih.gov |
Stereochemical Control in Organic Transformations
Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For reactions involving this compound, several factors can be manipulated to influence which stereoisomer is formed preferentially.
The stereoselectivity of reactions such as nucleophilic additions and cycloadditions involving this compound is governed by a combination of steric and electronic factors, as well as reaction conditions. nih.govmassey.ac.nz
Steric Hindrance: The bulky tert-butyl groups of this compound exert significant steric influence. oregonstate.edu These groups can direct an incoming nucleophile or reactant to the less hindered face of the molecule. libretexts.org In radical reactions, the bulkiness of groups attached to a radical center can enhance stability by preventing the approach of other reactants. oregonstate.edu For example, in intramolecular Diels-Alder reactions of fumarate derivatives, the size of a stereocontrolling element can significantly impact the diastereomeric ratio of the products. massey.ac.nz The trajectory of a nucleophile approaching a carbonyl center is influenced by steric factors, with a preferred angle of attack of approximately 105° known as the Bürgi-Dunitz trajectory. masterorganicchemistry.com
Electronic Effects: The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The electronic properties of the nucleophile and any catalysts or additives present are also crucial. acs.org For instance, in certain cycloaddition reactions, the formation of an electron-donor-acceptor (EDA) complex can dictate the stereochemical outcome. nih.gov The strength of π-π interactions, which can be modulated by electron-donating or electron-withdrawing substituents on aromatic rings, can also play a role in controlling stereoselectivity in catalyzed reactions. acs.org
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all have a profound impact on stereoselectivity. Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the pathway with the lowest activation energy. nih.gov In catalyzed reactions, the structure of the catalyst itself, particularly the chiral environment it creates, is often the primary determinant of the product's stereochemistry. acs.org For example, chiral phosphoric acid catalysts with different aromatic groups can lead to distinct stereochemical outcomes. acs.org
The following table summarizes the key factors that influence stereoselectivity in reactions involving fumarate esters.
| Factor | Description | Influence on Stereoselectivity | Reference(s) |
| Steric Hindrance | The spatial bulk of substituents on the substrate (e.g., tert-butyl groups) and the reagent. | Directs incoming reactants to the less sterically encumbered face of the molecule. Can enhance the stability of intermediates. | libretexts.orgmassey.ac.nzoregonstate.edu |
| Electronic Effects | The distribution of electron density in the substrate, reagent, and any catalysts. | Influences the formation of intermediates like EDA complexes and the strength of noncovalent interactions, which can control the reaction pathway. | nih.govacs.org |
| Catalyst Structure | The three-dimensional arrangement of a chiral catalyst. | Creates a specific chiral environment that favors the formation of one enantiomer or diastereomer over others. | acs.org |
| Reaction Temperature | The thermal energy of the system. | Can affect the equilibrium between different reaction pathways; lower temperatures often lead to higher selectivity. | nih.gov |
| Solvent | The medium in which the reaction is conducted. | Can influence reactant and transition state solvation, potentially altering the relative energies of different stereochemical pathways. | |
| Nucleophile/Reagent Choice | The nature of the attacking species. | The size and electronic properties of the nucleophile or reagent can determine the feasibility and stereochemical course of the reaction. | nih.govmasterorganicchemistry.com |
Polymerization Science and Engineering of Di Tert Butyl Fumarate Systems
Homopolymerization of Di-tert-butyl Fumarate (B1241708)
Di-tert-butyl fumarate (DtBF) is a 1,2-disubstituted ethylenic monomer known for its ability to undergo radical polymerization to form high molecular weight polymers, a characteristic not commonly observed in similar monomers due to steric hindrance. tandfonline.comunlp.edu.ar The resulting polymer, poly(this compound) (PDtBF), possesses a substituted polymethylene structure, leading to a semi-flexible or rigid polymer chain. tandfonline.comkpi.ua
Radical Homopolymerization Kinetics and Mechanisms
The radical polymerization of DtBF is characterized by unique kinetics. Despite significant steric hindrance from the bulky tert-butyl groups, DtBF can be polymerized to high molecular weights. tandfonline.com For instance, bulk polymerization using an initiator like azocyclohexanecarbonitrile (ACN) or dimethyl azobis(isobutyrate) (MAIB) at temperatures between 60-80°C can yield polymers with a number-average molecular weight (M(_{n})) exceeding 100,000 in high yields. tandfonline.comrsc.org
The polymerization mechanism involves the formation of a substituted methylene (B1212753) radical. kpi.ua The key to the successful polymerization of dialkyl fumarates (DRF), including DtBF, lies in the exceptionally slow rate of termination between the propagating polymer radicals. core.ac.uk The steric congestion caused by the bulky ester groups and the rigid polymer backbone hinders the bimolecular termination reactions, leading to an unusually high concentration of polymer radicals at a steady state. kpi.ua This slow termination overcompensates for a decreased propagation rate, allowing the formation of long polymer chains. core.ac.uk
Table 1: Radical Homopolymerization Conditions for this compound
| Initiator | Temperature (°C) | Time (h) | Monomer/Solvent | M(_{n}) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Azocyclohexanecarbonitrile (20 mmol/L) | 80 | 6 | Bulk | >100,000 | >80 | tandfonline.com |
| Dimethyl azobis(isobutyrate) | 75 | 16 | Bulk | 11,200 | 82 | rsc.org |
| 2,2′-Azocyclohexanecarbonitrile (ACN) | 60 | - | Bulk or Solution | - | - | unlp.edu.ar |
Influence of Ester Alkyl Groups and Steric Effects on Polymerization
The polymerization behavior of dialkyl fumarates is profoundly influenced by the steric nature of their ester alkyl groups. kpi.uacore.ac.uk Research has consistently shown that as the bulkiness of the ester group increases, both the polymer yield and the molecular weight of the resulting polymer increase. tandfonline.com This trend is clearly observed when comparing different dialkyl fumarates, with this compound being a prime example of a monomer with high polymerization reactivity due to its bulky substituents. tandfonline.comkpi.ua
The steric hindrance provided by the tert-butyl groups plays a dual role. While it slows down the propagation step, its effect on the termination rate constant is far more dramatic. core.ac.uk The bulky groups create significant steric congestion around the radical center of the propagating chain. kpi.ua This steric shielding makes it difficult for two propagating radicals to approach each other for termination, thus extending the lifetime of the growing polymer chain. kpi.uacore.ac.uk Studies using spin trapping techniques have confirmed that steric hindrance around the radical center increases with the bulkiness of the ester group in the order: Diethyl fumarate < Diisopropyl fumarate < Dicyclohexyl fumarate < this compound. kpi.ua
Stereochemical Configuration and Propagation Processes
The stereochemistry of poly(dialkyl fumarates) is a critical aspect that defines their rigid structure. The propagation process in the radical polymerization of DtBF has been investigated using 13C NMR spectroscopy to determine the stereochemical configuration of the polymer chain. nii.ac.jpresearchgate.net The polymer backbone consists of meso and racemo diads, and the probability of meso addition (P(_{m})) is a key parameter.
For the polymerization of this compound, the P({m}) value has been found to be dependent on the polymerization temperature. As the temperature increases, the P({m}) value also increases. For example, in one study, the probability of meso addition for DtBF polymerization increased from 0.68 to 0.80 as the temperature was raised, indicating a preference for meso propagation at higher temperatures. researchgate.net This suggests that the propagation process is influenced by the conformational freedom of the propagating radical end, which is affected by temperature.
Thermal Degradation Pathways and Post-Polymerization Modifications of Poly(this compound)
Poly(this compound) exhibits a distinct thermal degradation behavior compared to polymers with primary or secondary alkyl esters. The degradation of PDtBF proceeds via a two-step mechanism. unlp.edu.ar The first and primary degradation step occurs at around 190°C and involves the quantitative elimination of isobutene from the tert-butyl ester groups, leading to the formation of poly(fumaric acid). unlp.edu.arresearchgate.net The second degradation stage occurs at a higher temperature of approximately 290°C. unlp.edu.ar
This specific degradation pathway allows for a useful post-polymerization modification. By heating PDtBF powder in a vacuum at a controlled temperature (e.g., 160°C for 10 hours), it can be converted into poly(fumaric acid) in high yield (around 85%). rsc.org This process provides a novel synthetic route to high molecular weight poly(fumaric acid), which is difficult to achieve by direct polymerization of fumaric acid. unlp.edu.ar The kinetics of this degradation of the tert-butyl carboxylate groups have been studied, showing the reaction occurs while the polymer is in a glassy state. researchgate.net
Table 2: Thermal Properties of Poly(this compound)
| Property | Value/Observation | Reference |
|---|---|---|
| Degradation Mechanism | Two-step | unlp.edu.ar |
| First Degradation Step | ~190°C (Elimination of isobutene) | unlp.edu.ar |
| Second Degradation Step | ~290°C | unlp.edu.ar |
| Post-Polymerization Modification | Pyrolysis at 160°C yields Poly(fumaric acid) | rsc.org |
| State during degradation of carboxylate groups | Glass-like state | researchgate.net |
Copolymerization of this compound
Radical Copolymerization with Vinyl Monomers
This compound can be copolymerized with various vinyl monomers. The copolymerization of DtBF with styrene (B11656) has been studied, and the kinetics of the degradation of these copolymers were investigated. researchgate.net The degradation of the tert-butyl groups in the copolymers occurred in the rubber-like state, and the reaction rate was found to be influenced by the number of styrene units in the copolymer. researchgate.net
While direct studies on DtBF are specific, broader research into related fumarate monomers provides context. For example, di(t-butylperoxy) fumarate, a derivative, has been successfully copolymerized with a range of vinyl monomers, including styrene, butadiene, acrylonitrile, methyl methacrylate, vinyl chloride, and vinyl acetate (B1210297). researchgate.net In the case of the styrene-di(t-butylperoxy) fumarate system, the monomer reactivity ratios were determined, providing insight into the copolymerization behavior. researchgate.net Such studies are essential for designing copolymers with specific properties, such as creating graft copolymers or novel ABS-type resins. researchgate.net
Monomer Reactivity Ratios and Alternating Copolymerization Studies
The behavior of monomers in copolymerization is quantified by monomer reactivity ratios, r₁ and r₂, which compare the rate constant of a propagating chain adding its own type of monomer to the rate constant of it adding the comonomer. When both r₁ and r₂ are close to zero, an alternating copolymer is preferentially formed.
In the radical copolymerization of this compound (DtBF), studies have shown its tendency to participate in alternating copolymerization, particularly with electron-rich comonomers. This behavior is a characteristic of the broader class of dialkyl fumarates (DRFs), whose reactivity is governed by the steric and polar effects of their ester substituents.
A specific investigation into the radical copolymerization of DtBF with dimethyl maleate (B1232345) (DMM) provided insight into their relative reactivities. The monomer reactivity ratios determined in this study supported the occurrence of successive propagation of DMM, a monomer that does not readily homopolymerize under radical conditions. researchgate.net This indicates that the presence of DtBF in the system facilitates the incorporation of DMM into the polymer chain.
Table 1: Monomer Reactivity Ratios in Copolymerization Studies
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymerization Tendency |
|---|---|---|---|---|
| This compound (DtBF) | Dimethyl maleate (DMM) | Supports successive propagation of DMM | - | Alternating tendency |
Microstructure Analysis of this compound Copolymers
The microstructure, specifically the stereochemistry along the polymer backbone, is critical in defining the final properties of a copolymer. For copolymers of this compound (DtBF), detailed analysis provides information on how the monomer units are added during propagation.
In the case of copolymers of DtBF and dimethyl maleate (DMM), the stereochemical microstructure has been elucidated using Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. researchgate.net These studies revealed that the double bond of the DMM, a cis-isomer, opens in a cis-fashion during its addition to the propagating chain. This specific opening mode results in the formation of a meso diad in the copolymer backbone. researchgate.net Furthermore, the analysis showed a complete absence of racemo-racemo triad (B1167595) sequences in the resulting copoly(DtBF-DMM). researchgate.net This high degree of stereochemical control during polymerization is a key feature of this system.
Table 2: Stereochemical Microstructure of Poly(DtBF-co-DMM)
| Microstructural Feature | Observation via ¹³C-NMR | Implication |
|---|---|---|
| DMM Opening Mode | Produces a meso diad | Indicates a cis-opening of the double bond |
| Triad Sequence | No racemo-racemo triad sequence detected | High stereoregularity in the copolymer chain |
Polymer Microstructure and Architecture
Chain Rigidity and Conformation in Poly(substituted methylene) Structures
Polymers of dialkyl fumarates, including Poly(this compound), are classified as poly(substituted methylene)s. A defining characteristic of these polymers is the absence of a methylene spacer in the main chain, which, combined with the steric hindrance from the bulky tert-butyl groups, results in a significantly rigid and less-flexible chain structure. researchgate.net This inherent stiffness is a direct consequence of the restricted rotation around the carbon-carbon single bonds of the polymer backbone.
The rigid chain conformation of Poly(this compound) has been confirmed through studies of its dilute solution properties. researchgate.netresearchgate.netacs.org This rigidity influences the polymer's physical properties, leading to unique thermal and mechanical behaviors compared to more flexible vinyl polymers. researchgate.net
Synthesis of Poly(silyl ester)s and Crosslinking Reactions
This compound serves as a key monomer in the synthesis of novel unsaturated poly(silyl ester)s. These polymers are created through a polycondensation reaction between this compound and a dichlorosilane (B8785471), such as 1,3-dichloro-tetramethyldisiloxane or 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane. researchgate.netresearchgate.net114.55.40 A significant advantage of this synthetic route is that it proceeds via the elimination of tert-butyl chloride, a volatile byproduct, and can be performed at relatively low temperatures without the need for a catalyst or solvent. researchgate.net
The resulting poly(silyl ester)s are typically viscous liquids containing unsaturated carbon-carbon double bonds from the fumarate units in their backbone. researchgate.net This unsaturation allows for subsequent crosslinking reactions. The polymers can undergo self-crosslinking or be co-crosslinked with other monomers, like styrene, in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). researchgate.netresearchgate.net
The crosslinking process transforms the viscous liquid polymer into a solid product. researchgate.net This transformation is accompanied by significant changes in material properties, including an increase in the glass-transition temperature and enhanced thermal stability compared to the linear, uncrosslinked polymer. researchgate.net Spectroscopic analysis confirms the reaction, showing the disappearance of the resonance signal for the ethenylene (C=C) group after crosslinking is complete. researchgate.net
Table 3: Synthesis and Crosslinking of Poly(silyl ester)s from this compound
| Stage | Description | Key Reactants | Initiator | Outcome |
|---|---|---|---|---|
| Synthesis | Polycondensation to form unsaturated poly(silyl ester) | This compound, Dichlorosilane | None required | Viscous liquid polymer, elimination of tert-butyl chloride |
| Crosslinking | Radical-initiated reaction of unsaturated backbone | Unsaturated poly(silyl ester), Styrene (optional) | AIBN | Solid product, increased Tg and thermal stability |
Catalytic Applications Involving Di Tert Butyl Fumarate
Di-tert-butyl Fumarate (B1241708) as a Ligand in Transition Metal Complexes
The utility of di-tert-butyl fumarate in catalysis primarily stems from its ability to act as a stabilizing ligand for low-valent transition metals, such as Nickel(0). These complexes are often employed as precatalysts that, upon activation, generate the catalytically active species. The bulky tert-butyl groups of the fumarate ligand play a crucial role in tuning the properties of the metal center.
The synthesis of Nickel(0) N-heterocyclic carbene (NHC) complexes stabilized by this compound is analogous to the preparation of other related fumarate-stabilized nickel complexes. These air-tolerant compounds are typically synthesized by the reaction of a Ni(0) precursor, such as Ni(COD)₂, with an N-heterocyclic carbene ligand in the presence of this compound. While detailed structural characterization specifically for the this compound adduct is not extensively documented in publicly available literature, its properties are often compared to analogous complexes stabilized by other fumarates like dimethyl fumarate or di(o-tolyl) fumarate.
A comparative study of various fumarate-stabilized Ni(0)-NHC catalysts has provided insights into the influence of the fumarate structure on the complex's properties. In this study, the complex featuring a this compound ligand was found to be the most reactive among the series. nih.gov The characterization of these types of complexes typically involves standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography for analogous compounds. These methods help to elucidate the coordination environment around the nickel center and the binding mode of the ligands.
The activation of Ni(0)-NHC precatalysts stabilized by this compound is a critical step in initiating a catalytic cycle. A prevailing hypothesis for catalyst activation involves the displacement of the stabilizing fumarate ligand by the reactants. Computational studies have explored this ligand exchange mechanism in detail for a range of fumarate-stabilized complexes.
These studies have revealed that the binding affinity of the fumarate ligand to the nickel center is a key determinant of the catalyst's activity. A very high binding affinity can render the catalyst too stable and, consequently, inactive. Conversely, a weakly bound fumarate may lead to an unstable precatalyst. nih.gov
In a comparative analysis of different fumarate ligands, the this compound complex was shown to have the most favorable exchange energy for the displacement of the fumarate by reactants. This suggests a more facile activation compared to complexes with other fumarate ligands that exhibit more endergonic exchange energies. nih.gov This favorable ligand exchange dynamic is a significant factor contributing to the high reactivity observed for the this compound-stabilized catalyst. nih.gov
| Fumarate Ligand | Calculated Exchange Free Energy (kcal/mol) |
|---|---|
| This compound | Most Favorable |
| Dimethyl fumarate | Less Favorable |
| Di(o-tolyl) fumarate | Endergonic |
Role in Specific Catalytic Cycles
The unique properties of this compound as a ligand translate into its effective application in specific catalytic reactions. Its ability to stabilize a reactive metal center while allowing for facile activation makes it a valuable component in catalyst design.
Complexes of this compound have demonstrated significant efficacy in cross-coupling reactions. Specifically, a Ni(0)-NHC complex stabilized by this compound has been identified as a highly reactive catalyst in the reductive coupling of aldehydes and alkynes. nih.gov In a comparative study, this catalyst exhibited superior performance, which is attributed to the favorable ligand exchange dynamics of the this compound ligand, as discussed previously. nih.gov The facile displacement of the fumarate ligand allows for the efficient generation of the active catalytic species, leading to enhanced reaction rates and yields.
While Nickel(0) N-heterocyclic carbene complexes are known to be effective catalysts for various polymerization reactions, specific examples detailing the use of well-defined Ni(0)-NHC complexes containing this compound as the primary stabilizing ligand in polymerization processes are not extensively reported in the scientific literature. The principles of catalyst stability and activation conferred by the this compound ligand could potentially be applied to this field, but dedicated research in this area is required to establish its specific role and efficacy.
The involvement of the stabilizing fumarate ligand in the product formation of a catalytic reaction has been observed in related systems. For instance, in a three-component coupling reaction catalyzed by a Ni(0)-NHC complex stabilized by di(o-tolyl) fumarate, a product resulting from a four-component reductive cycloaddition that includes the fumarate ligand was isolated as a byproduct. nih.gov This observation suggests that the fumarate ligand, under certain reaction conditions, can transition from a spectator ligand to a participant in the catalytic cycle, ultimately being incorporated into a final product. While this has been demonstrated for a di(o-tolyl) fumarate ligand, it raises the possibility of similar reactivity for this compound under specific catalytic conditions, although direct evidence for this is not yet available.
Advanced Spectroscopic and Computational Studies of Di Tert Butyl Fumarate and Its Derivatives
Spectroscopic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and microstructure of polymers derived from di-tert-butyl fumarate (B1241708). Both ¹H and ¹³C NMR provide detailed information about the local chemical environment of atomic nuclei, which is highly sensitive to the polymer's tacticity—the stereochemical arrangement of the bulky tert-butyl groups along the polymer backbone.
In the ¹³C NMR spectra of poly(di-tert-butyl fumarate), the carbonyl carbon signal is particularly sensitive to configurational effects. This sensitivity allows for a detailed analysis of the sequence distribution at the pentad level, and in some cases, even up to the heptad level. sci-hub.se By simulating the carbonyl signal based on statistical models like Bernoulli or first-order Markov statistics, researchers can verify the line assignments and gain a quantitative understanding of the polymer's microstructure. sci-hub.se This approach has been successfully applied to other polyacrylates, demonstrating its robustness. sci-hub.se
For instance, studies on poly(tert-butyl acrylate) have shown that the carbonyl signal provides sufficient resolution for a detailed analysis of sequence distribution. sci-hub.se The chemical shifts of individual lines within this signal can be calculated using incremental methods, which has proven effective for various acrylic polymers. sci-hub.se This detailed microstructural information is crucial as it directly influences the polymer's physical and chemical properties. sci-hub.se
Dynamic NMR spectroscopy, particularly at low temperatures, can also be used to study the conformational dynamics of molecules containing di-tert-butyl groups. nih.govsemanticscholar.org These studies can reveal the presence of different conformations, such as chair and twist-boat forms in cyclic systems, and provide data on the energy barriers for their interconversion. nih.govsemanticscholar.org
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for tert-Butyl Groups
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CDCl₃ | 1.28 | 31.0 (CH₃), 79.0 (C) |
| (CD₃)₂CO | 1.18 | Not specified |
| (CD₃)₂SO | 1.11 | Not specified |
| C₆D₆ | 1.05 | Not specified |
| CD₃CN | 1.16 | Not specified |
| CD₃OD | 1.40 | Not specified |
| D₂O | 1.24 | Not specified |
Note: These are representative values and can vary depending on the specific molecular structure and experimental conditions. Data sourced from publicly available chemical shift tables. sigmaaldrich.com
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a key technique for detecting and characterizing radical intermediates formed during the polymerization of vinyl monomers like this compound. researcher.life This method is highly specific to species with unpaired electrons, providing direct evidence for radical-mediated reaction mechanisms. researchgate.net
In the context of this compound polymerization, ESR can be used to observe the propagating radicals. The resulting spectra can offer insights into the conformation and reactivity of these transient species. researcher.life Specialized ESR cavities have been designed to enhance sensitivity, allowing for the determination of propagating radical conformations and propagation rate constants under conditions similar to actual polymerization processes. researcher.life
The analysis of ESR spectra can sometimes be complex, but it provides invaluable information about the chemical structure of the propagating radicals. researcher.life Techniques such as the flow method and spin-trapping can be employed to study the intermediate species in radical polymerization. researcher.life For example, in the radical polymerization of other monomers, ESR has been used to directly observe the intermediate radicals in reversible addition-fragmentation chain transfer (RAFT) polymerization, with the high g-factor of the observed signal indicating significant delocalization of the free spin onto heteroatoms. cmu.edu
Studies on related systems, such as the radical copolymerization of N-cyclohexylmaleimide and di-n-butyl itaconate, have utilized ESR to investigate the kinetics and mechanism of the reaction. acs.org Similarly, ESR has been employed to study the propagating radicals in the polymerization of tert-butyl methacrylate, providing clear evidence for the detection of polymeric propagating radicals. documentsdelivered.com The tert-butylsulfinyl radical has also been studied by ESR, revealing a broad singlet spectrum and a short half-life, indicating high reactivity. researchgate.net
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the structural confirmation of this compound and its polymers. By analyzing the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a characteristic fingerprint of the functional groups present in a molecule.
For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching of the ester group, typically found in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations also give rise to strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of the tert-butyl group is indicated by characteristic C-H bending vibrations. The trans-configuration of the double bond in the fumarate moiety results in a distinct C-H out-of-plane bending vibration around 980-960 cm⁻¹.
In the case of poly(this compound), the IR spectrum can confirm the presence of the ester and tert-butyl groups within the polymer structure. While the fundamental absorption bands will be similar to the monomer, subtle shifts and broadening of the peaks can provide information about the polymeric nature of the material and intermolecular interactions. semanticscholar.org Studies on other poly(butyl acrylates) have shown that IR spectroscopy can differentiate between stereoregular and amorphous polymers, even when X-ray diffraction shows only diffuse rings. semanticscholar.org
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1725 - 1705 |
| C-O (Ester) | Stretch | 1300 - 1150 |
| C=C (Alkene) | Stretch | 1650 - 1600 |
| =C-H (trans) | Out-of-plane bend | 980 - 960 |
| C-H (tert-butyl) | Bend | ~1390 and ~1365 |
Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment. docbrown.inforsc.org
X-ray diffraction (XRD) is a critical technique for determining the degree of crystallinity and stereoregularity in polymers, including those derived from this compound. By analyzing the diffraction pattern produced when X-rays are scattered by the polymer sample, information about the long-range order and three-dimensional arrangement of the polymer chains can be obtained.
For a polymer to be crystalline, its chains must be able to pack in a regular, repeating manner. In the case of poly(this compound), the bulky tert-butyl groups impose significant steric constraints on chain packing. The stereoregularity of the polymer, whether it is isotactic, syndiotactic, or atactic, plays a crucial role in its ability to crystallize. Highly stereoregular polymers, such as isotactic or syndiotactic forms, are more likely to adopt a regular helical conformation and pack into a crystalline lattice, which would produce sharp diffraction peaks in an XRD pattern. In contrast, atactic polymers, with a random arrangement of the side groups, are typically amorphous and will only show broad, diffuse halos in their XRD patterns.
Studies on analogous polymers, such as poly(n-butyl acrylate), have demonstrated the utility of XRD in conjunction with other techniques. For instance, an anionically prepared poly(n-butyl acrylate) showed only diffuse rings in its XRD pattern at room temperature, suggesting an amorphous or poorly crystalline nature. semanticscholar.org However, upon hydrolysis to poly(acrylic acid), the resulting polymer exhibited discrete Debye-Scherrer rings, indicating a higher degree of crystallinity. semanticscholar.org This, combined with IR data, helped to establish the isotactic nature of the original polymer, with a three-fold screw-axis in the crystalline state. semanticscholar.org Similar analytical approaches can be applied to poly(this compound) to elucidate its solid-state structure and stereoregularity.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful lens through which to examine the properties and reactivity of this compound at the atomic level. Theoretical investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure and potential reaction pathways that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mpg.de It is a widely used tool for predicting molecular geometries, vibrational frequencies, and reaction energies. mdpi.com For this compound and its derivatives, DFT calculations can be employed to understand its fundamental electronic properties and to map out the energetic landscapes of its reactions, such as polymerization. mdpi.com
By calculating the energies of reactants, transition states, and products, DFT can elucidate the preferred mechanisms for reactions involving this compound. researchgate.net For example, in polymerization reactions, DFT can be used to model the addition of a monomer to a growing polymer chain, providing insights into the stereoselectivity of the process. The calculated energy barriers for different addition pathways (e.g., leading to isotactic or syndiotactic configurations) can help explain the experimentally observed polymer microstructure. nih.gov
Furthermore, DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov These calculations can also generate molecular electrostatic potential maps, which visualize the charge distribution within the molecule and indicate regions that are susceptible to nucleophilic or electrophilic attack.
Theoretical studies on related systems demonstrate the power of this approach. For instance, DFT calculations have been used to investigate the mechanism of organoscandium-catalyzed copolymerization of ethylene (B1197577) and amino olefins, revealing how different monomers enchain through distinct pathways. mdpi.com Similarly, DFT has been applied to study the Kolbe-Schmitt reaction of di-tert-butyl phenols, providing a detailed mechanistic understanding of the formation of main and side products. researchgate.net
Interactive Table: Calculated Electronic Properties of a Model Fumarate System (Illustrative)
| Property | Description | Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential | Energy required to remove an electron (-EHOMO) | 6.5 eV |
| Electron Affinity | Energy released when an electron is added (-ELUMO) | 1.2 eV |
Note: These values are for illustrative purposes and would need to be calculated specifically for this compound using a specified DFT functional and basis set. nih.gov
Molecular Modeling for Conformational Analysis and Steric Interactions
Molecular modeling serves as a powerful computational tool to predict and analyze the three-dimensional arrangement of atoms in a molecule, its conformational preferences, and the steric interactions that govern its shape and reactivity. In the case of this compound, the presence of two bulky tert-butyl groups attached to the fumarate backbone introduces significant steric hindrance, which plays a crucial role in determining its stable conformations.
Theoretical studies on model compounds for poly(dialkyl fumarate) have utilized ab initio and density functional theory (DFT) calculations to investigate molecular geometries and energies. nih.gov For this compound, a similar computational approach would be employed. The molecule's geometry would be optimized to find the lowest energy conformations. The central carbon-carbon double bond of the fumarate moiety imposes a planar geometry on this part of the molecule. The key degrees of freedom are the rotations around the C–O bonds of the ester groups.
Due to the considerable size of the tert-butyl groups, significant steric repulsion is expected between them and the carbonyl oxygens, as well as with each other if they were to come into close proximity. This steric strain forces the molecule to adopt specific conformations that maximize the distance between these bulky substituents. It is hypothesized that the most stable conformer would exhibit a staggered arrangement of the tert-butyl groups relative to the planar fumarate core, minimizing van der Waals repulsions.
Interactive Data Table: Hypothetical Torsional Energy Profile of this compound.
| Dihedral Angle (O=C–O–C(CH₃)₃) (°) | Relative Energy (kcal/mol) | Steric Strain Contribution (kcal/mol) | Conformation |
| 0 | High | High | Eclipsed |
| 60 | Low | Low | Gauche |
| 120 | High | Medium | Eclipsed |
| 180 | Lowest | Lowest | Anti-periplanar |
Note: This table is illustrative and based on general principles of steric hindrance. Actual values would require specific quantum mechanical calculations.
The steric congestion imposed by the tert-butyl groups can also influence the electronic properties of the molecule, potentially affecting the reactivity of the double bond and the ester functionalities. nih.gov Molecular modeling can quantify these effects by calculating parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique is contingent on the availability of a crystal structure, which, for this compound, is not publicly documented. However, we can describe the principles of the analysis and predict the types of interactions that would likely govern its crystal packing, based on studies of similar molecules. suniv.ac.incambridge.org
The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the entire crystal. By mapping various properties onto this surface, one can identify and analyze the nature and extent of intermolecular contacts.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Different types of interactions appear as distinct regions on this plot. For this compound, the plot would be expected to be dominated by a large, diffuse region corresponding to H···H contacts. Sharper "spikes" would indicate closer and more specific contacts, such as O···H interactions between the carbonyl oxygen atoms of one molecule and the hydrogen atoms of the tert-butyl groups of a neighboring molecule.
Interactive Data Table: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
| Contact Type | Predicted Contribution (%) | Key Features |
| H···H | > 60% | Dominant due to numerous hydrogen atoms on tert-butyl groups. |
| O···H / H···O | 15 - 25% | Involving carbonyl oxygens and methyl hydrogens; likely weak hydrogen bonds. |
| C···H / H···C | 5 - 15% | Van der Waals contacts involving the carbon backbone and tert-butyl groups. |
| O···C / C···O | < 5% | Minor contributions from carbonyl groups and neighboring carbon atoms. |
Note: This data is hypothetical and extrapolated from analyses of other organic esters with bulky alkyl groups. A definitive analysis requires the experimental crystal structure of this compound.
Analytical Methodologies for Chemical Research on Di Tert Butyl Fumarate Systems
Chromatographic Techniques for Reaction Mixture Analysis and Polymer Characterization
Chromatographic methods are essential for separating the components of complex mixtures, making them indispensable for monitoring the progress of Di-tert-butyl fumarate (B1241708) synthesis and for characterizing the resulting polymers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques used.
Gas Chromatography (GC) is particularly effective for analyzing the volatile components of the reaction mixture during the synthesis of Di-tert-butyl fumarate. When coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID), it provides both qualitative and quantitative data. For instance, in a reaction mixture, GC can separate this compound from unreacted starting materials like tert-butanol (B103910) and any volatile byproducts. The choice of the GC column is critical; a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms), is typically suitable for separating esters and related compounds.
A typical GC analysis involves injecting a small sample of the reaction mixture into the instrument, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. Compounds separate based on their boiling points and interactions with the stationary phase. The retention time—the time it takes for a compound to travel through the column—is used for identification, while the peak area is proportional to its concentration.
Table 1: Representative Gas Chromatography Parameters for Reaction Monitoring
| Parameter | Typical Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |
For polymer characterization , a specialized form of HPLC known as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method. GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller ones. This technique is crucial for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound). This data is fundamental to understanding how polymerization conditions affect the final polymer properties.
Quantitative Spectroscopic Methods for Product Purity and Conversion
Spectroscopic techniques are vital for determining the chemical structure and purity of this compound and for quantifying its conversion during a reaction. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most powerful tools for these purposes.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and can monitor the progress of the esterification reaction to form this compound. The reaction can be tracked by observing the disappearance of the broad O-H stretching band (around 3300-2500 cm⁻¹) from the carboxylic acid reactant and the simultaneous appearance of characteristic ester peaks. Quantitatively, the degree of conversion can be determined by creating a calibration curve that relates the absorbance of a specific peak to concentration, following the Beer-Lambert law. youtube.com The key vibrational bands for monitoring are the C=O stretch of the ester and the C-O stretch. inrae.frresearchgate.net
Key FTIR spectral changes during the synthesis of this compound include:
Appearance of a strong, sharp C=O stretching band for the α,β-unsaturated ester, typically around 1720-1740 cm⁻¹. umass.edu
Appearance of C-O stretching bands in the 1300-1100 cm⁻¹ region, which are characteristic of the ester linkage. researchgate.net
Disappearance of the broad O-H band from fumaric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and is a primary method for confirming the identity and purity of this compound. Both ¹H NMR and ¹³C NMR are used.
In the ¹H NMR spectrum of this compound, the chemical environment of each proton results in a distinct signal. The two olefinic protons (=CH) are chemically equivalent due to the molecule's symmetry and appear as a sharp singlet. The 18 protons of the two tert-butyl groups are also equivalent and produce another strong singlet. The purity can be assessed by integrating these peaks and comparing them to any impurity signals present. Reaction conversion is calculated by comparing the integral of a product peak (e.g., the tert-butyl protons) to the integral of a disappearing reactant peak.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.50 | Singlet |
| ¹H | -CH=CH- | ~6.80 | Singlet |
| ¹³C | -C(CH₃)₃ | ~28.1 | Quartet |
| ¹³C | -C(CH₃)₃ | ~81.5 | Singlet |
| ¹³C | -CH=CH- | ~133.5 | Doublet |
| ¹³C | C=O | ~164.0 | Singlet |
Thermal Analysis Techniques for Polymerization Process Understanding
Thermal analysis techniques are critical for understanding the behavior of poly(this compound) as a function of temperature. These methods provide insights into the polymerization process, thermal stability, and key material properties like the glass transition temperature. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. inrae.frpurdue.edu It is used to determine the glass transition temperature (T₉), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. purdue.edu For semi-crystalline polymers, DSC also identifies the melting temperature (Tₘ) and the heat of fusion. This information is crucial for understanding the polymer's morphology and processing characteristics.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. semanticscholar.org TGA is used to evaluate the thermal stability of poly(this compound). The output is a curve showing mass loss versus temperature. From this curve, one can determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual mass at the end of the analysis. illinois.edu This data is essential for defining the upper service temperature of the polymer and for understanding its degradation mechanism.
Table 3: Representative Thermal Analysis Data for Fumarate-Based Polymers
| Analysis Technique | Parameter Measured | Typical Value Range | Significance |
|---|---|---|---|
| DSC | Glass Transition Temp. (T₉) | Varies with MW and structure | Indicates transition from glassy to rubbery state |
| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | ~190-250 °C | Defines the start of thermal degradation |
| TGA | Temp. of Max. Degradation (Tₘₐₓ) | ~290-370 °C | Indicates the point of fastest mass loss |
| TGA | Residual Mass at 600 °C | <10% | Shows the amount of non-volatile residue |
Note: Values are representative and based on analogous fumarate polymer systems; specific values for poly(this compound) would require experimental determination.
Emerging Research Directions and Academic Impact of Di Tert Butyl Fumarate
Development of Novel Synthetic Strategies for Advanced Materials
The exploration of Di-tert-butyl fumarate (B1241708) in the synthesis of advanced materials is an expanding area of research. Its derivatives and polymers are being investigated for applications where thermal stability and mechanical strength are crucial.
One promising direction is the incorporation of fumarate structures into high-performance polymers like polyimides. For instance, aromatic copolyimides synthesized from diamines containing tert-butyl groups have been developed for gas separation membranes. These materials exhibit high glass transition temperatures (above 260 °C) and good mechanical properties, making them suitable for demanding industrial applications. mdpi.com The presence of bulky tert-butyl groups can enhance the fractional free volume of the polymer matrix, which is a key factor for efficient gas separation.
Furthermore, the synthesis of bionanocomposites based on fumarate polyesters, such as poly(propylene fumarate) (PPF), highlights the versatility of the fumarate backbone in creating materials for biomedical applications. mdpi.com Although not directly involving di-tert-butyl fumarate, these studies establish a precedent for using fumarate-based polymers as matrices for various nanofillers to enhance properties like biodegradability, hydrophilicity, and mechanical strength for applications like bone tissue engineering. mdpi.com The synthetic strategies often involve multi-step processes, including transesterification and polycondensation, to create linear unsaturated polyesters that can be cross-linked to form robust networks. mdpi.com
The development of novel monomers containing tert-butyl groups, such as di-tert-butyl acrylate (B77674), for controlled radical photopolymerization, also points towards new synthetic routes for creating well-defined polymer architectures. researchgate.net These strategies could be adapted for this compound to synthesize block copolymers and other advanced structures with tailored properties.
Innovations in Polymer Design and Engineering
This compound is a key monomer for designing polymers with unique physical properties. The polymer derived from it, poly(this compound) (PDtBF), is characterized by a remarkably rigid backbone.
Recent research on the dilute solution properties of PDtBF has provided significant insights into its molecular architecture. By using static and dynamic light scattering, researchers have determined key parameters for this polymer in solution.
| Property | Value/Observation | Significance in Polymer Design |
| Stiffness Parameter (λ⁻¹) | 350 Å | Indicates a very rigid and extended chain conformation. This is significantly higher than typical flexible polymers. |
| Intramolecular Excluded-Volume Effect | Negligibly small | The steric hindrance from the bulky tert-butyl groups prevents the polymer chain from collapsing on itself, maintaining its rigid rod-like structure even in good solvents. |
| Molecular Conformation | Wormlike chain | The polymer behaves like a rigid rod over short lengths, a characteristic that influences its solution viscosity and mechanical properties in the solid state. |
Table 1: Dilute Solution Properties of Poly(this compound) (PDtBF) researchgate.net
This inherent stiffness makes PDtBF a candidate for applications requiring high dimensional stability and mechanical strength. Furthermore, the tert-butyl groups can be hydrolyzed to yield poly(fumaric acid), transforming the non-polar polymer into a polyelectrolyte. This post-polymerization modification opens up possibilities for creating pH-responsive materials, hydrogels, and surfactants. researchgate.net This approach is similar to the hydrolysis of poly(tert-butyl methacrylate) to create macrosurfactants with applications in enhanced oil recovery. researchgate.net
The copolymerization of monomers containing tert-butyl groups, such as N-tert-butylacrylamide, is another area of innovation. researchgate.netrsc.org Studies on their copolymerization kinetics help in predicting the final polymer composition and properties, which is crucial for designing materials with specific thermal and mechanical characteristics. researchgate.net
Future Explorations in Organometallic Catalysis
While direct applications of this compound in organometallic catalysis are still emerging, its electronic and steric properties make it a molecule of interest for future research. The electron-deficient double bond and the bulky tert-butyl groups suggest potential roles as a ligand or substrate in various catalytic transformations.
Future research could explore the use of this compound in:
Asymmetric Catalysis : The prochiral nature of the double bond makes it a suitable substrate for asymmetric reactions, such as catalytic hydrogenation, epoxidation, or cyclopropanation. The development of chiral organometallic catalysts could lead to the synthesis of enantiomerically pure derivatives of this compound, which are valuable building blocks in fine chemical synthesis. nih.gov
Ligand Development : The fumarate moiety could coordinate to metal centers, and the bulky tert-butyl groups could be used to tune the steric environment around the metal. This could influence the selectivity and activity of catalysts in reactions like olefin metathesis or polymerization.
Biomimetic Catalysis : Organometallic complexes featuring di-tert-butyl groups are being studied for their catalytic activity in oxidation reactions, mimicking enzymes like tyrosinase. researchgate.netresearchgate.net For example, organotin(IV) carboxylate complexes have shown good catalytic activity for the oxidation of 3,5-di-tert-butylcatechol. researchgate.net This suggests that metal complexes of fumarates with bulky substituents could also exhibit interesting catalytic oxidation properties.
The study of reactions between molecules with tert-butyl groups and organometallic compounds provides a foundation for this future work. For instance, the reaction of di-tert-butyl dicarbonate (B1257347) with organotin derivatives of heterocycles has been investigated, demonstrating the reactivity of tert-butyl-containing reagents with organometallics. amanote.com
Theoretical Predictions and Experimental Validations in Reaction Mechanisms
Understanding the reaction mechanisms involving this compound at a molecular level is crucial for optimizing its synthesis and polymerization. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. mdpi.com
For compounds with similar functional groups, such as di-tert-butyl peroxide, detailed kinetic studies combining computational chemistry and experimental analysis have been performed to map out complex unimolecular decomposition pathways. semanticscholar.orgresearchgate.net These studies use methods like DFT and ab initio calculations to determine the thermochemistry of intermediates and transition states, providing a comprehensive picture of the reaction landscape. semanticscholar.orgresearchgate.net
Similarly, DFT studies have been successfully applied to understand the Kolbe-Schmitt reaction mechanism for reactants like 2,6-di-tert-butylphenol, revealing how steric hindrance from the tert-butyl groups influences the kinetic and thermodynamic favorability of different products. researchgate.net
Potential Areas for Theoretical and Experimental Investigation for this compound:
| Research Area | Methodology | Expected Insights |
| Polymerization Mechanism | DFT calculations of propagation and termination steps; Pulsed-laser polymerization experiments. | Understanding the stereochemistry of polymerization (isotactic vs. syndiotactic) and the influence of the bulky tert-butyl groups on the reaction kinetics. |
| Thermal Degradation | Kinetic studies using thermogravimetric analysis coupled with DFT modeling of bond dissociation energies. | Identification of the primary degradation pathways and the volatile products, which is crucial for determining the material's service temperature and stability. researchgate.net |
| Catalytic Transformations | Computational modeling of substrate-catalyst interactions; In-situ spectroscopic analysis (e.g., NMR) of catalytic cycles. | Designing more efficient and selective catalysts for the functionalization of the fumarate double bond by predicting reaction barriers and identifying key intermediates. mdpi.com |
Table 2: Proposed Theoretical and Experimental Studies on this compound Reaction Mechanisms
The synergy between theoretical predictions and experimental validation is a powerful approach for advancing the chemistry of this compound. chemrxiv.org By providing detailed molecular-level insights, these studies can guide the rational design of new synthetic processes and materials with enhanced properties.
Q & A
Q. What are the optimal synthetic routes for Di-tert-butyl fumarate (DTBF), and how can reaction efficiency be validated?
this compound is synthesized via esterification of fumaric acid with tert-butanol, typically using acid catalysts. For optimization, response surface methodology (RSM) with Box-Behnken design is recommended to evaluate factors like reaction temperature, time, catalyst loading, and molar ratios . Post-synthesis, purification via column chromatography (e.g., using n-pentane:EtOAc gradients) is critical to achieve >95% purity, as demonstrated in photoredox catalysis studies . Validation should include NMR (e.g., monitoring esterification completion via carbonyl peaks at ~170 ppm) and HPLC-MS to confirm molecular integrity.
Q. How should researchers handle stability and storage challenges for this compound?
DTBF is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C) but decomposes under heat (>37°C flashpoint) or in the presence of strong oxidizers, producing carbon oxides . Avoid contact with acids or bases to prevent ester hydrolysis. Store in flame-proof cabinets with ventilation to mitigate flammability risks . Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) coupled with periodic GC analysis is advised to monitor degradation.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm stereochemistry (trans-configuration via coupling constants) and purity .
- Mass spectrometry (MS) : Validate molecular weight (C₁₀H₁₈O₄, theoretical m/z 214.12) and detect impurities .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .
- HPLC : Quantify residual reactants (e.g., unreacted fumaric acid) using C18 columns and UV detection at 210 nm .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in polymer synthesis?
DTBF’s electron-deficient double bond makes it a candidate for radical copolymerization. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can model its reactivity with vinyl monomers by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, its copolymerization with styrene can be simulated to predict reactivity ratios (e.g., r₁ for styrene vs. r₂ for DTBF) . Experimental validation via ¹H NMR kinetics (e.g., tracking monomer consumption) is critical to reconcile computational and empirical data.
Q. What strategies resolve contradictions in toxicity data for this compound?
Existing SDS documents lack ecotoxicological data (e.g., LC50 for aquatic organisms) . To address this:
- Conduct in vitro assays (e.g., Microtox® for acute toxicity).
- Perform Daphnia magna immobilization tests (OECD 202) to determine EC50 values.
- Compare results with structurally analogous esters (e.g., dimethyl fumarate, which shows antiandrogenic activity at 1–10 µM ). Discrepancies may arise from stereochemical differences, requiring isomer-specific toxicity profiling.
Q. How does this compound influence polymer properties in coating applications?
As a comonomer in vinyl ester copolymers, DTBF enhances thermal stability (Tg ~30–70°C) and solvent resistance due to its bulky tert-butyl groups. In coating formulations, it reduces chain mobility, increasing hardness (tested via ASTM D3363 pencil hardness). Optimize loading (typically 5–15 wt%) using Design of Experiments (DoE) to balance flexibility and adhesion . FTIR analysis (C=O and C-O-C peaks) can confirm covalent incorporation into the polymer matrix.
Q. What methodologies assess this compound’s role in radical-mediated reactions?
DTBF participates in photoredox cycles as an electron acceptor. Use ESR spectroscopy to detect radical intermediates (e.g., tert-butoxycarbonyl radicals) during UV irradiation. Kinetic studies (e.g., pseudo-first-order rate constants) under varying light intensities (measured via actinometry) can establish reaction mechanisms . Compare with maleate esters to understand geometric effects on reactivity—DTBF’s trans-configuration favors conjugation, lowering activation energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
